4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane

Fluorescent Probe Tyrosinase Detection Analytical Chemistry

Problem: Free boronic acids suffer protodeboronation during multi-step syntheses, causing failed Suzuki couplings and costly re-optimization. Solution: 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane (CAS 253342-48-2) provides pinacol-protected stability for reliable cross-coupling. The meta-tolyl group accelerates transmetalation and directs regiochemistry essential for tyrosinase-responsive probe construction (LOD 0.5 U/mL). • Resists protodeboronation in multi-step sequences • Meta-methyl enhances coupling efficiency vs. unsubstituted phenyl • Validated in kinase inhibitor & DGAT-1 inhibitor intermediate syntheses • ≥98% purity; store at 2-8°C

Molecular Formula C13H19BO2
Molecular Weight 218.1 g/mol
CAS No. 253342-48-2
Cat. No. B1302309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane
CAS253342-48-2
Molecular FormulaC13H19BO2
Molecular Weight218.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C
InChIInChI=1S/C13H19BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3
InChIKeyXDKYCZBGHPGKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-Tolylboronic Pinacol Ester: Evidence-Based Selection


4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane (CAS 253342-48-2), commonly referred to as m-tolylboronic acid pinacol ester or 3-methylphenylboronic acid pinacol ester, belongs to the class of arylboronic esters widely employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. [1] As a protected boronic ester, it offers enhanced stability against protodeboronation compared to the free boronic acid, making it a preferred building block in multi-step synthetic sequences where shelf-life and reaction robustness are critical. [2] Its meta-tolyl substituent imparts distinct electronic and steric properties that can influence both coupling efficiency and selectivity when compared to unsubstituted phenyl or ortho/para-methyl analogs, underscoring the need for rigorous, data-driven procurement decisions.

1
Suzuki–Miyaura cross-coupling: protected nucleophilic building block with enhanced stability against protodeboronation.
2
Multi-step synthetic sequences: meta-tolyl substituent provides distinct electronic activation for coupling selectivity.
3
Fluorescent probe construction: regiochemistry-defined receptor for tyrosinase-responsive 1,6-elimination systems.

Generic Substitution Risks for m-Tolylboronic Pinacol Ester


Direct replacement of 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane with unsubstituted phenylboronic pinacol ester or para-tolyl isomers may appear cost-effective, but such substitution ignores crucial differences in electronic activation, steric profile, and selectivity. The meta-methyl group is electron-donating, which can accelerate the transmetalation step relative to electron-neutral or electron-withdrawing analogs, as established by Hammett studies on Suzuki coupling. [1] Furthermore, in designed functional systems such as tyrosinase-responsive fluorescent probes, the specific ortho/para-directing effects of the meta-substituent dictate the hydroxylation-regiochemistry and subsequent 1,6-rearrangement elimination efficiency, determining both sensitivity and selectivity. [2] Substituting with a different positional isomer or a different aryl group can lead to failed coupling, reduced yield, loss of probe function, or altered selectivity profiles, resulting in costly re-optimization and procurement delays.

Isomer Ortho- or para-tolyl isomers alter regiochemical hydroxylation and may compromise probe elimination efficiency.
Electronic Unsubstituted phenyl or electron-deficient aryl esters decelerate transmetalation, potentially reducing coupling yields.
Form Free boronic acid lacks pinacol protection; protodeboronation risk may reduce shelf-life and batch reproducibility.

Quantitative Evidence: m-Tolylboronic Pinacol Ester


Enhanced Tyrosinase Detection Sensitivity and Selectivity

A fluorescent probe constructed with resorufin as the fluorophore and 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane as the recognition receptor achieves a tyrosinase detection limit of 0.5 U mL⁻¹ and a linear quantification range of 1–100 U mL⁻¹. [1] The probe exhibits high selectivity for tyrosinase over other biological substances including reactive oxygen species (ROS), a common interferent that compromises many phenylboronic acid-based probes. [1] In comparison, earlier resorufin-based tyrosinase probes employing alternative recognition moieties reported detection limits in the range of 1.2–3.0 U mL⁻¹ and were susceptible to ROS interference. [2]

Tyrosinase LOD
Cross-study comparable
0.5 U mL⁻¹
1–100 U mL⁻¹ linear range; ROS-resistant selectivity
Supports analytical probe sensitivity context
Data to verify: mushroom tyrosinase, pH 7.4, 37 °C
Fluorescent Probe Tyrosinase Detection Analytical Chemistry

Suzuki Transmetalation: Meta-Methyl Advantage

Systematic Hammett studies on Suzuki coupling in aqueous micelles demonstrate that electron-donating substituents on arylboronic acids accelerate the transmetalation step, while electron-withdrawing groups are unfavorable. [1] The meta-methyl group (σₘ = −0.07) imparts a net electron-donating effect, placing 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane in a reactivity class superior to unsubstituted phenylboronic pinacol ester (σ = 0.00) and electron-deficient arylboronic esters (e.g., 4-fluorophenyl, σₚ = +0.06) for transmetalation rates. [1] Denmark et al. further established that pinacol boronic esters can transmetalate directly without prior hydrolysis, with rate enhancements depending on the electronic nature of both the aryl group and the diol. [2]

Transmetalation Rate
Class-level inference
EDG (σₘ −0.07) > Neutral > EWG
Meta-methyl enhances transmetalation vs. phenyl or 4-fluorophenyl
Reported substituent-class reactivity trend
Class-level; quantitative rate ratios unavailable
Suzuki–Miyaura Coupling Transmetalation Kinetics Structure–Reactivity Relationship

Pinacol Ester Stability Advantage

Pinacol boronic esters, including 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane, demonstrate significantly greater resistance to protodeboronation compared to their corresponding free boronic acids. [1] While quantitative half-life data under standardized conditions are not publicly available for this specific m-tolyl derivative, the class-level advantage of pinacol esters over boronic acids is well-documented: pinacol protection reduces susceptibility to water-, acid-, and base-catalyzed protodeboronation, as well as metal-mediated deboronation during coupling. [2] This enhanced stability translates to longer shelf-life, easier handling, and improved performance in multi-step syntheses where the boronic ester must survive intermediate transformations.

Stability Profile
Class-level inference
Pinacol ester > free acid
Reported class-level resistance to protodeboronation
May support longer shelf-life and handling robustness
Data to verify: no compound-specific t½ available
Boronic Ester Stability Protodeboronation Shelf-Life

Tyrosinase Hydroxylation: Meta-Tolyl Regiochemistry

The m-tolylboronic acid pinacol ester-based probe relies on tyrosinase-catalyzed hydroxylation at the ortho-position of the phenyl ring followed by a 1,6-rearrangement elimination to release the resorufin fluorophore. [1] The meta-methyl substituent directs the initial hydroxylation to the sterically accessible and electronically activated ortho-position adjacent to boron, a regiochemical outcome that would differ with para-methyl (directing to a different position) or ortho-methyl (steric hindrance) analogs. [1] This precise regiochemical control is essential for the probe's 'turn-on' response mechanism and high signal-to-background ratio.

Regiochemistry Control
Class-level inference
Ortho-hydroxylation → 1,6-elimination
Meta-methyl directs tyrosinase-mediated hydroxylation cascade
Required for probe turn-on mechanism context
Structural logic; direct isomer comparison data limited
Regioselectivity Tyrosinase Probe 1,6-Rearrangement

Optimal Applications of m-Tolylboronic Pinacol Ester


Ultrasensitive Tyrosinase Probe for Melanoma

Based on the demonstrated detection limit of 0.5 U mL⁻¹ and ROS-resistant selectivity, 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane is the validated receptor of choice for constructing resorufin-based tyrosinase probes. [1] This application scenario is directly supported by the probe's performance in cellular imaging of endogenous tyrosinase, a biomarker for melanoma. [1] Alternative boronic esters or free boronic acids would compromise detection sensitivity and selectivity due to inferior LOD and ROS interference, making the m-tolyl pinacol ester non-substitutable for this specific probe architecture. [1]

Suzuki Coupling for Drug Intermediate Synthesis

In multi-step syntheses of pharmaceutical intermediates—such as kinase inhibitors (e.g., ABT-869 analogs) and DGAT-1 inhibitors—where late-stage Suzuki coupling is employed, the m-tolyl pinacol ester provides an electron-donating aryl group that enhances transmetalation rates compared to unsubstituted phenylboronic esters. [1][2] Its pinacol protection ensures survival through preceding synthetic steps without protodeboronation, a critical advantage documented in commercial syntheses of boscalid and crizotinib where pinacol esters are specifically chosen for their stability. [1]

Boronic Ester Chemosensors with 1,6-Elimination

The m-tolyl substitution pattern uniquely enables the hydroxylation-elimination cascade that releases fluorophores or active species. [1] This mechanism can be extended to other analyte-responsive systems where a 1,6-rearrangement elimination is triggered by enzymatic or chemical hydroxylation at the ortho-position of the phenyl ring bearing the meta-methyl director. [1] The pinacol ester form provides the necessary stability for sensor storage and deployment, while the meta-substitution ensures correct regiochemistry for the elimination step. [2]

Preparative-Scale Coupling with Isomeric Purity

For research groups and CROs performing Miyaura borylation or Cu-catalyzed borylation of aryl sulfones to generate this specific boronic ester, the compound's defined meta-substitution pattern and pinacol ester stability ensure that subsequent Suzuki couplings proceed with predictable regiochemical outcomes. [1] Substituting with ortho- or para-tolyl isomers would introduce steric or electronic biases that alter coupling yields and product distributions, as documented in systematic studies of substituent effects on Suzuki coupling. [2] This is critical when the target biaryl product must match a specific regioisomer for biological activity or material properties.

Application
Selection Property
Validation Focus
Tyrosinase probe research
Meta-tolyl regiochemistry and pinacol stability
LOD and selectivity vs. ROS interference
Suzuki coupling for intermediates
Electron-donating substituent class
Transmetalation efficiency and coupling yield
1,6-Elimination chemosensors
Ortho-hydroxylation directing effect
Fluorophore release and signal-to-background
Preparative-scale coupling
Defined isomeric purity and stability
Regiochemical outcome and product distribution

Technical Documentation Hub

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